6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 2179038-52-7
VCID: VC11665791
InChI: InChI=1S/C10H10BrFO4/c1-14-5-16-7-4-3-6(11)8(9(7)12)10(13)15-2/h3-4H,5H2,1-2H3
SMILES: COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F
Molecular Formula: C10H10BrFO4
Molecular Weight: 293.09 g/mol

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester

CAS No.: 2179038-52-7

Cat. No.: VC11665791

Molecular Formula: C10H10BrFO4

Molecular Weight: 293.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester - 2179038-52-7

Specification

CAS No. 2179038-52-7
Molecular Formula C10H10BrFO4
Molecular Weight 293.09 g/mol
IUPAC Name methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate
Standard InChI InChI=1S/C10H10BrFO4/c1-14-5-16-7-4-3-6(11)8(9(7)12)10(13)15-2/h3-4H,5H2,1-2H3
Standard InChI Key LWEWKTUOUOXFMV-UHFFFAOYSA-N
SMILES COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F
Canonical SMILES COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate, reflects its substitution pattern on the benzoic acid backbone . Key features include:

  • Bromine at position 6, enabling nucleophilic substitution or cross-coupling reactions.

  • Fluorine at position 2, influencing electronic properties and metabolic stability.

  • Methoxymethoxy (-OCH₂OCH₃) at position 3, enhancing solubility and steric bulk.

  • Methyl ester at the carboxyl group, facilitating later hydrolysis to the free acid.

The SMILES notation COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F and InChIKey LWEWKTUOUOXFMV-UHFFFAOYSA-N provide unambiguous identifiers for databases .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrFO₄
Molecular Weight293.09 g/mol
CAS Number2179038-52-7
SMILESCOCOC1=C(C(=C(C=C1)Br)C(=O)OC)F

Synthesis and Reaction Pathways

Table 2: Proposed Reaction Conditions

StepReagents/ConditionsPurpose
EtherificationMethoxymethyl chloride, baseIntroduce -OCH₂OCH₃ group
BrominationNBS, AIBN, chlorobenzene, 70–100°CRadical bromination at C6
EsterificationMethanol, H₂SO₄, refluxConvert -COOH to -COOCH₃

Physicochemical Properties and Characterization

Spectral Data and Crystallography

Although crystallographic data for this specific compound are unavailable, related brominated benzoates exhibit monoclinic crystal systems with hydrogen-bonded dimers . Spectroscopic techniques such as NMR and IR would reveal:

  • ¹H NMR: Signals for methoxymethoxy (-OCH₂OCH₃) at δ 3.3–3.5 ppm and methyl ester (-COOCH₃) at δ 3.7–3.9 ppm.

  • ¹³C NMR: Carboxyl carbon at δ 165–170 ppm, aromatic carbons at δ 110–160 ppm.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bromine and ester groups make it a precursor for:

  • Suzuki-Miyaura couplings: Substituting bromine with aryl/heteroaryl groups.

  • Hydrolysis: Generating the free acid for further amidation or salt formation.

VulcanChem notes its utility in constructing complex molecules, though specific drug candidates remain undisclosed.

Comparative Analysis with Related Compounds

Structural Analogues

  • Methyl 6-bromo-2-fluoro-3-methoxybenzoate: Replacing methoxymethoxy with methoxy reduces steric hindrance, altering reactivity.

  • 3-Bromo-2-fluoro-6-methylbenzoic acid: Lacking the ester and methoxymethoxy groups, this analogue highlights the impact of functional groups on solubility.

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